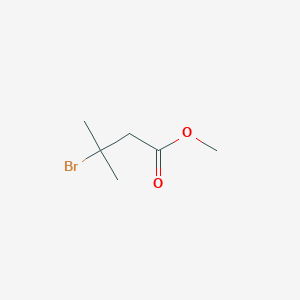

Methyl 3-bromo-3-methylbutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,7)4-5(8)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQPTITTIPCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309885-34-4 | |

| Record name | methyl 3-bromo-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Methyl 3-bromo-3-methylbutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile chemical intermediate.

Introduction and Core Properties

This compound, a halogenated ester, serves as a valuable building block in organic synthesis. Its structure incorporates a tertiary alkyl bromide and a methyl ester, functionalities that dictate its reactivity and utility. The presence of the bromine atom at a tertiary carbon position makes it a useful precursor for introducing a quaternary center, a common motif in many biologically active molecules.

The fundamental properties of this compound are summarized below, providing a foundational understanding of its physical nature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| CAS Number | 1309885-34-4 | [1][2] |

| Appearance | Data not available; likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet integrating to six protons for the two equivalent methyl groups attached to the bromine-bearing carbon (-C(Br)(CH₃)₂).

-

A singlet integrating to two protons for the methylene group (-CH₂-) adjacent to the carbonyl.

-

A singlet integrating to three protons for the methyl group of the ester (-OCH₃).

-

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the different carbon environments:

-

A signal for the two equivalent methyl carbons (-C(Br)(CH₃)₂).

-

A signal for the quaternary carbon attached to the bromine (-C(Br)(CH₃)₂).

-

A signal for the methylene carbon (-CH₂-).

-

A signal for the ester carbonyl carbon (C=O).

-

A signal for the methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides insight into the functional groups present. Key absorption bands would include:

-

A strong, sharp absorption peak in the range of 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the saturated ester.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region for the methyl and methylene groups.

-

A C-O stretching vibration for the ester group between 1000-1300 cm⁻¹ .

-

A C-Br stretching vibration, which would typically appear in the fingerprint region, around 500-600 cm⁻¹ .

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common method involves the bromination of a suitable precursor, such as 3,3-dimethylacrylic acid or its corresponding methyl ester.

A plausible and efficient laboratory-scale synthesis is the hydrobromination of methyl 3,3-dimethylacrylate. This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Synthesis via Hydrobromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methyl 3,3-dimethylacrylate in a suitable inert solvent, such as dichloromethane or diethyl ether.

-

Addition of Reagent: Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction is typically exothermic and should be maintained at a low temperature (0-5 °C) to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is quenched by pouring it into cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the tertiary alkyl bromide. This structural feature makes the C-Br bond susceptible to cleavage, leading to the formation of a relatively stable tertiary carbocation intermediate. Consequently, the compound readily undergoes nucleophilic substitution (Sₙ1) and elimination (E1) reactions.

Sₙ1 Nucleophilic Substitution

In the presence of a weak nucleophile and a polar protic solvent, this compound will undergo an Sₙ1 reaction. The rate-determining step is the unimolecular dissociation of the bromide ion to form a planar tertiary carbocation. This intermediate is then rapidly attacked by the nucleophile from either face, potentially leading to a racemic mixture if the substitution creates a new stereocenter.

// Reactant Reactant [label="this compound"];

// Intermediate Carbocation [label="Tertiary Carbocation Intermediate\n+ Br⁻"];

// Product Product [label="Substituted Product"];

// Steps Reactant -> Carbocation [label="Step 1: Slow\n(Loss of Br⁻)", fontcolor="#5F6368"]; Carbocation -> Product [label="Step 2: Fast\n(+ Nucleophile)", fontcolor="#5F6368"]; } } Caption: Sₙ1 reaction mechanism for this compound.

E1 Elimination

In competition with the Sₙ1 pathway, particularly with weak bases at elevated temperatures, this compound can undergo an E1 elimination reaction. The reaction proceeds through the same tertiary carbocation intermediate. A weak base then abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond. This results in the formation of methyl 3,3-dimethylacrylate and/or methyl 3-methyl-2-butenoate.

// Reactant Reactant [label="this compound"];

// Intermediate Carbocation [label="Tertiary Carbocation Intermediate\n+ Br⁻"];

// Product Product [label="Elimination Product\n(Alkene)"];

// Steps Reactant -> Carbocation [label="Step 1: Slow\n(Loss of Br⁻)", fontcolor="#5F6368"]; Carbocation -> Product [label="Step 2: Fast\n(- H⁺ by Base)", fontcolor="#5F6368"]; } } Caption: E1 elimination mechanism for this compound.

Applications in Synthesis and Drug Development

While specific applications for this compound are not extensively documented in readily available literature, its structural analogue, Methyl 2-bromo-3-methylbutanoate, is utilized in several industries.[3] By extension, this compound is a promising reagent for:

-

Pharmaceutical Synthesis: As a source for the gem-dimethyl group attached to a quaternary center, it can be a key intermediate in the synthesis of complex organic molecules with potential biological activity.[3]

-

Agrochemicals: The introduction of specific alkyl groups is a common strategy in the development of new herbicides and insecticides, and this compound could serve as a valuable precursor.[3]

-

Fragrance and Flavor Industry: Esters are widely used as fragrance and flavoring agents.[3] While the bromo-ester itself is unlikely to be used directly, it can be a starting material for the synthesis of more complex esters with desirable organoleptic properties.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

-

Flammable Liquids: Combustible liquid (Category 4).[1]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage (Category 1) or serious eye irritation (Category 2A).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2]

-

Acute Toxicity (Oral): Harmful if swallowed (Category 4).[2]

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]

-

Keep away from heat, sparks, and open flames.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

References

-

ChemBK. (n.d.). 3-methylbutanoate. Retrieved from [Link]

-

NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]

-

Indagoo Research Chemicals. (2025, December 9). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate. Retrieved from [Link]

-

McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of Methyl 3-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-bromo-3-methylbutanoate, a halogenated ester with applications in organic synthesis. The document details its chemical structure, physicochemical properties, and outlines a robust two-step synthesis pathway. The synthesis involves the hydrobromination of 3,3-dimethylacrylic acid to yield 3-bromo-3-methylbutanoic acid, followed by a Fischer esterification to produce the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, providing a versatile scaffold for the introduction of a substituted butyl group in the formation of more complex molecules. Its structure, featuring a tertiary bromide and an ester functional group, allows for a range of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide offers an in-depth exploration of its structure and a detailed, practical approach to its synthesis.

Chemical Structure and Properties

The structure of this compound is characterized by a four-carbon butanoate chain with a bromine atom and a methyl group attached to the third carbon, and a methyl ester at the carboxyl end.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C6H11BrO2 | |

| Molecular Weight | 195.05 g/mol | |

| CAS Number | 1309885-34-4 | |

| Appearance | Combustible liquid |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Hydrobromination of 3,3-Dimethylacrylic Acid to form 3-bromo-3-methylbutanoic acid.

-

Step 2: Fischer Esterification of 3-bromo-3-methylbutanoic Acid with methanol to yield the final product.

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 3-bromo-3-methylbutanoic Acid

Reaction Principle and Mechanism:

This reaction proceeds via an electrophilic addition of hydrogen bromide (HBr) across the double bond of 3,3-dimethylacrylic acid. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.

Caption: Reaction mechanism for the hydrobromination of 3,3-dimethylacrylic acid.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of 3,3-dimethylacrylic acid in 50 mL of glacial acetic acid.

-

Addition of HBr: Cool the solution in an ice bath to 0-5 °C. Slowly bubble hydrogen bromide gas through the solution or add 15 mL of a 48% aqueous HBr solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice-water. The product may precipitate as a white solid. If an oil forms, extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude 3-bromo-3-methylbutanoic acid can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Step 2: Synthesis of this compound

Reaction Principle and Mechanism:

This is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is used.

Caption: Reaction mechanism for the Fischer esterification.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9.05 g (0.05 mol) of 3-bromo-3-methylbutanoic acid and 100 mL of methanol.

-

Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization and Analysis

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ester carbonyl group (C=O) and the C-Br bond.

-

Mass Spectrometry (MS): Will determine the molecular weight and fragmentation pattern of the compound.

Safety Precautions

-

This compound: Causes skin irritation and serious eye damage.[2] May cause respiratory irritation.[2] It is a combustible liquid.[2]

-

3-bromo-3-methylbutanoic acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Hydrogen Bromide: Corrosive and causes severe skin burns and eye damage. Toxic if inhaled.

-

Sulfuric Acid: Extremely corrosive and causes severe burns.

-

Methanol: Flammable and toxic.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The tertiary bromide can be displaced by a variety of nucleophiles in S_N1 reactions, and the ester group can be hydrolyzed or reduced to an alcohol, providing access to a wide range of derivatives. These derivatives can be valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Conclusion

This technical guide has provided a comprehensive overview of the structure, properties, and a reliable two-step synthesis of this compound. The detailed experimental protocols and mechanistic insights are intended to equip researchers and professionals with the necessary information for the successful synthesis and application of this important chemical intermediate. Adherence to the outlined safety precautions is paramount throughout all procedures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL β-BROMOPROPIONATE. Retrieved from [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Otera, J. (2003).

-

ThoughtCo. (n.d.). Fischer Esterification in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]

-

Clark, J. (2015). Making Esters. Chemguide. Retrieved from [Link]

-

Pearson. (n.d.). Draw a suitable mechanism for the esterification of 3-methylbutanoic acid with methanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

-

Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

-

PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate (CAS 1309885-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-3-methylbutanoate, identified by CAS number 1309885-34-4, is a halogenated carboxylic acid ester. Its structure, featuring a tertiary alkyl bromide, suggests a versatile role as a building block in organic synthesis. This guide provides a comprehensive overview of its known properties, inferred synthetic routes, and predicted reactivity. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document integrates established principles of organic chemistry with data from analogous structures to offer scientifically grounded insights for research and development applications.

Compound Identification and Physicochemical Properties

This compound is a structurally distinct molecule with potential applications in the synthesis of complex organic scaffolds. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 1309885-34-4 | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(Br)CC(=O)OC | [1] |

| InChI Key | FUIQPTITTIPCSU-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid (predicted) | [2][3] |

Synthesis and Spectroscopic Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available, its structure suggests a plausible synthetic route based on established organic chemistry principles.

Proposed Synthetic Pathway: Halogenation of a β-hydroxy ester

A logical approach to the synthesis of this compound would involve the bromination of a corresponding tertiary alcohol. This method is a cornerstone of alkyl halide synthesis.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard methods for the bromination of tertiary alcohols. Optimization would be necessary for this specific substrate.

Materials:

-

Methyl 3-hydroxy-3-methylbutanoate

-

Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve methyl 3-hydroxy-3-methylbutanoate in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (or concentrated HBr) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons, a singlet for the two equivalent methyl groups at the tertiary carbon, and a singlet for the methylene protons adjacent to the ester.

-

¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbon, the quaternary carbon bearing the bromine, the methylene carbon, the methyl ester carbon, and the two equivalent methyl carbons.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and characteristic isotopic patterns for bromine. Fragmentation patterns would involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Reactivity and Potential Applications in Synthesis

The reactivity of this compound is primarily dictated by the tertiary alkyl bromide functionality. Such substrates are known to undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ1 Mechanism)

Tertiary alkyl halides readily undergo Sₙ1 reactions due to the formation of a stable tertiary carbocation intermediate.[4][5] This pathway allows for the introduction of a wide range of nucleophiles.

Caption: Generalized Sₙ1 mechanism for this compound.

This reactivity makes it a useful precursor for synthesizing molecules with a quaternary center, a common motif in bioactive compounds.

Elimination (E1 Mechanism)

In the presence of a weak base, particularly at elevated temperatures, tertiary alkyl halides can undergo E1 elimination to form alkenes.[6] For this compound, this would lead to the formation of methyl 3-methyl-2-butenoate and methyl 3-methyl-3-butenoate.

Caption: Potential E1 elimination products from this compound.

The regioselectivity of the elimination (Zaitsev vs. Hofmann product) would depend on the reaction conditions and the base used.

Biological Activity and Drug Development Potential

A thorough search of the scientific literature reveals no specific studies on the biological activity of this compound. However, halogenated organic compounds are of significant interest in medicinal chemistry.[7] The introduction of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Given its structure, this compound could serve as a starting material for the synthesis of novel compounds for biological screening. For instance, the tertiary bromide could be displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data, this compound is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. Its tertiary alkyl bromide structure predisposes it to Sₙ1 and E1 reactions, offering pathways to a variety of functionalized molecules. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its utility in the development of novel chemical entities.

References

- Indagoo Research Chemicals.

-

Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]

-

Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

-

Gale, E. A., & Smith, B. D. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein journal of organic chemistry, 10, 2539–2549. [Link]

-

Gale, E. A., & Smith, B. D. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. PubMed. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]

-

Gale, E. A., & Smith, B. D. (2020). Stereospecific Nucleophilic Substitution at Tertiary and Quaternary Stereocentres. [Link]

-

Lumen Learning. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

-

Michigan State University. Alkyl Halide Reactivity. [Link]

-

Pearson+. Draw the elimination products that are formed when 3-bromo-3-meth.... [Link]

Sources

- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 3-Bromo-3-Methylbutanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Methyl 3-bromo-3-methylbutanoate is a halogenated ester of significant interest to the chemical and pharmaceutical sciences. Its unique structural features, particularly the tertiary bromide, make it a valuable building block in organic synthesis. This guide provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The strategic incorporation of a bromine atom and a methyl group on the same carbon atom offers a versatile handle for a variety of chemical transformations, making this compound a key intermediate in the synthesis of more complex molecules.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is characterized by the following key parameters:

| Property | Value | Source |

| Molecular Weight | 195.05 g/mol | [2][3] |

| Molecular Formula | C₆H₁₁BrO₂ | [2][4] |

| CAS Number | 1309885-34-4 | [2][4] |

| IUPAC Name | This compound | [2] |

| Physical State | Not explicitly stated, likely a liquid | |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | [4] |

| Density | No data available | |

| Solubility | No data available |

The presence of the bromine atom significantly influences the molecule's reactivity and physical properties, contributing to its utility as an alkylating agent and a precursor in various coupling reactions.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic strategies. A common and logical approach involves the bromination of a suitable precursor. One plausible synthetic route is the esterification of 3-bromo-3-methylbutanoic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Bromination of 3-Methylbut-2-enoic Acid:

-

Dissolve 3-methylbut-2-enoic acid in a suitable inert solvent.

-

Slowly add hydrogen bromide (HBr) to the solution. The electrophilic addition of HBr across the double bond will result in the formation of the tertiary bromide, 3-bromo-3-methylbutanoic acid. This regioselectivity is governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkene.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3-bromo-3-methylbutanoic acid.

-

-

Fischer Esterification:

-

Combine the crude 3-bromo-3-methylbutanoic acid with an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the reaction mixture to reflux to drive the equilibrium towards the formation of the ester.

-

Monitor the reaction by TLC.

-

After completion, neutralize the acid catalyst and perform an extraction to isolate the crude this compound.

-

Purify the final product using vacuum distillation or column chromatography.

-

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.7 ppm. The two methyl groups on the carbon bearing the bromine would likely appear as a singlet integrating to six protons. The methylene (-CH₂-) protons would appear as a singlet further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester will have a characteristic chemical shift around 170 ppm. The carbon atom bonded to the bromine will be significantly deshielded. The methoxy carbon and the other aliphatic carbons will appear in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group or the bromine atom.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in the pharmaceutical and chemical industries stems from its reactive nature. The tertiary bromide is a good leaving group, making the molecule an effective alkylating agent.

Role as a Synthetic Intermediate:

This compound can serve as a precursor for introducing the 3-methyl-3-butanoate moiety into a target molecule. This is particularly relevant in the synthesis of complex natural products and pharmacologically active compounds. The introduction of methyl groups can be a strategic approach in drug design to modulate physicochemical and pharmacokinetic properties.[7]

Use in the Synthesis of Bioactive Molecules:

While specific examples for this compound are not extensively documented in readily available literature, its structural analogs, such as methyl bromoacetate, are widely used in the synthesis of various bioactive scaffolds.[8] It is plausible that this compound could be employed in similar capacities, for instance, in the alkylation of amines, thiols, and phenols to generate novel drug candidates.[8] The presence of the gem-dimethyl group can also provide steric hindrance, which can be exploited to influence the selectivity of reactions or to enhance the metabolic stability of the final compound.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on safety data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It may also cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[4]

In all cases of exposure, seek immediate medical attention.[4]

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and reactive nature make it a valuable tool for medicinal chemists and researchers. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the development of novel chemical entities.

References

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-3-methylbutanoate | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 2-bromo-3-methylbutanoate(26330-51-8) 1H NMR spectrum [chemicalbook.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of Methyl 3-bromo-3-methylbutanoate

An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a halogenated aliphatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a tertiary alkyl bromide, imparts a unique reactivity profile that is of significant interest in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling protocols, grounded in established chemical principles and safety data. It is intended to serve as a practical resource for laboratory professionals engaged in research and development.

Compound Identification and Overview

This compound is identified by its characteristic structure containing a methyl ester and a bromine atom attached to a tertiary carbon. This structural arrangement is key to its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1309885-34-4 | [1][2] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [1][2] |

| InChIKey | FUIQPTITTIPCSU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(CC(=O)OC)Br | [1] |

| Synonyms | Butanoic acid, 3-bromo-3-methyl-, methyl ester; MFCD28145736 | [1] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions. While extensive experimental data is not widely published, computed properties and data from analogous structures provide valuable insights.

| Property | Value | Notes |

| Molecular Weight | 195.0543 g/mol | [2] |

| Exact Mass | 193.99424 Da | Computed by PubChem[1] |

| Density | ~1.3 g/cm³ | Estimated based on the related ethyl ester[3] |

| Boiling Point | ~188.8°C at 760 mmHg | Estimated based on the related ethyl ester[3] |

| Flash Point | ~100.6°C | Estimated based on the related ethyl ester[3] |

| Appearance | Colorless to pale yellow liquid | Based on related compounds[4] |

Reactivity and Mechanistic Considerations

The core of this compound's utility lies in its reactivity, which is dominated by the tertiary alkyl halide functional group. This structure strongly influences the pathways of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Due to the steric hindrance around the tertiary electrophilic carbon, the Sₙ2 (bimolecular nucleophilic substitution) pathway is highly disfavored. Instead, the compound readily undergoes Sₙ1 (unimolecular nucleophilic substitution) reactions.[5][6] The reaction proceeds through a two-step mechanism:

-

Formation of a Carbocation: The carbon-bromine bond breaks, and the bromide ion departs as a stable leaving group. This is the rate-determining step and results in the formation of a relatively stable tertiary carbocation intermediate.

-

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic or diastereomeric mixture if the final product is chiral.

This reactivity makes it a useful precursor for introducing a quaternary center with a new functional group. For instance, reaction with methanol can yield 3-methoxy-3-methylbutanoate.[7]

Caption: Generalized Sₙ1 reaction pathway for this compound.

Elimination Reactions

In the presence of a strong base, particularly at elevated temperatures, elimination reactions compete with and can dominate over substitution.[8][9] The tertiary nature of the substrate also favors elimination pathways. Both E1 and E2 mechanisms are possible.

-

E1 Mechanism: Similar to Sₙ1, the E1 pathway proceeds through the same tertiary carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form a double bond.

-

E2 Mechanism: A strong, sterically hindered base can promote a concerted E2 reaction, where the base removes a proton simultaneously as the bromide leaving group departs.

Elimination can potentially yield two isomeric alkenes: Methyl 3-methyl-2-butenoate (the more substituted, thermodynamically favored Zaitsev product) and Methyl 3-methyl-3-butenoate (the less substituted, kinetically favored Hofmann product). The choice of base and reaction conditions determines the product ratio.

Caption: Potential elimination products from this compound.

Illustrative Synthesis Protocol

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the bromination of its precursor, Methyl 3-methylbutanoate. This can be achieved via a free-radical substitution mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Radical Bromination

Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.

-

Reagents & Equipment:

-

Methyl 3-methylbutanoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

UV lamp (optional, for initiation)

-

Separatory funnel, rotary evaporator, distillation apparatus

-

-

Procedure:

-

To a dry round-bottom flask charged with a magnetic stir bar, add Methyl 3-methylbutanoate and the solvent (e.g., CCl₄).

-

Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.

-

Fit the flask with a reflux condenser and place it in a heating mantle.

-

Heat the mixture to reflux under stirring. Initiation can be enhanced by shining a UV lamp on the flask.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct forms a solid at the bottom of the flask.

-

Once complete, cool the reaction mixture to room temperature.

-

Filter off the solid succinimide and wash with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risk.[2]

GHS Hazard Identification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended.[2] |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[2] |

| Skin and Body Protection | Complete suit protecting against chemicals, such as a lab coat.[2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.[2] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[2] Wash hands thoroughly after handling.[2]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[10][11]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

References

- Indagoo Research Chemicals. (2025).

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-bromo-3-methylbutanoate. National Center for Biotechnology Information. [Link]

-

LookChem. ethyl 3-bromo-3-methylbutanoate. [Link]

- Aldrich. (2025).

-

ResearchGate. (2009). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]

- Fisher Scientific. (2012).

- Fisher Scientific. (2025).

-

Pearson+. Draw the elimination products that are formed when 3-bromo-3-meth.... [Link]

- Unacademy. Nucleophilic Substitution Reaction.

-

Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. [Link]

-

Filo. (2024). (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m... [Link]

-

PubChem. Ethyl 3-bromo-3-methylbutanoate. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. [Link]

-

NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Filo. (2023). Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with. [Link]

- Santa Cruz Biotechnology. 1-Bromo-3-methylbutane.

-

Homework.Study.com. Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3.... [Link]

Sources

- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]

- 9. Draw the elimination products that are formed when 3-bromo-3-methyl-1-but.. [askfilo.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methyl 3-bromo-3-methylbutanoate: A Comprehensive Technical Safety Guide for Laboratory Professionals

This guide provides an in-depth analysis of the safety data for Methyl 3-bromo-3-methylbutanoate (CAS No. 1309885-34-4), a key reagent in various synthetic pathways within pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the inherent hazards and the scientific rationale behind the recommended safety protocols. Our focus is on fostering a proactive safety culture through expert-led insights and self-validating experimental design.

Section 1: Chemical Identity and Hazard Synopsis

This compound is a halogenated ester with the molecular formula C₆H₁₁BrO₂.[1][2] Its structure presents a tertiary bromide, which is a key functional group for nucleophilic substitution reactions but also contributes to its hazardous properties.

A critical analysis of available safety data reveals a consensus on its primary hazards, although different suppliers may prioritize certain classifications. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a comprehensive framework for understanding these risks.

Consolidated GHS Hazard Classification:

| Hazard Class | GHS Code | Signal Word | Description |

| Flammable Liquids | H227 | Warning | Combustible liquid[2] |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage or irritation[1][2] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1][2] |

Note on Classification Discrepancies: While PubChem and Sigma-Aldrich list H227 (Combustible liquid) and H318 (Causes serious eye damage) with a "Danger" signal word, some commercial SDS, like the one from Indagoo Research Chemicals, emphasize H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) with a "Warning" signal word.[1][2] This variation likely stems from the different data sets available to the classifying bodies. For maximum safety, laboratory personnel should consider all potential hazards and operate under the assumption of the more stringent classification (e.g., "Danger" for eye contact).

The following diagram illustrates the GHS pictograms associated with this compound, providing an immediate visual reference for the hazards present.

Caption: GHS pictograms for this compound.

Section 2: Physical and Chemical Properties: The "Why" Behind the Hazards

Understanding the physical properties of a chemical is fundamental to anticipating its behavior in the laboratory environment. While comprehensive experimental data for this compound is not widely published, we can infer its behavior from available information and analogous structures.

Table of Properties:

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₁₁BrO₂ | - |

| Molecular Weight | 195.05 g/mol | Indicates it is not highly volatile at room temperature, but vapors can still be present.[1][2] |

| Physical Form | Liquid | Increases the risk of splashes and skin/eye contact compared to a solid. |

| Boiling Point | Data not available | The related ethyl ester has a boiling point of 188.8°C, suggesting the methyl ester will have a similarly high boiling point, reducing the risk of inhalation at ambient temperatures but increasing it upon heating.[3] |

| Flash Point | Data not available | Classified as a combustible liquid (H227), meaning it requires heating before it can be ignited by a spark or flame.[2] Avoid heating with open flames. |

| Water Solubility | Data not available | As a halogenated ester, it is expected to have low water solubility. Spills will not be easily diluted with water. |

Section 3: Risk Management and Engineering Controls

A multi-layered approach to risk mitigation is essential when handling this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

3.1 Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is critical to mitigate the risk of inhaling vapors (H335), especially if the compound is heated.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of a small spill outside of the fume hood.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. The corrosive nature of the compound to the eyes (H318) makes immediate and prolonged irrigation critical in the event of exposure.[4]

3.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[1]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating the skin.[1]

-

Body Protection: A lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or a full suit may be necessary.[1]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is the cornerstone of laboratory safety.

4.1 Safe Handling Protocol

-

Preparation: Before starting any work, ensure all necessary engineering controls are operational and the required PPE is available and in good condition. Review the experimental procedure and identify any steps with an elevated risk of exposure.

-

Aliquotting and Transfer: Conduct all transfers of the chemical within a fume hood. Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills.

-

Heating: If the experimental procedure requires heating, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames due to the combustible nature of the compound.

-

Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate any surfaces that may have come into contact with the chemical.

4.2 Storage Protocol

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from sources of ignition and heat.

-

Store separately from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4]

4.3 Disposal Protocol

-

Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

-

Professional Disposal: Do not dispose of this chemical down the drain. Arrange for disposal through a licensed professional waste disposal company, following all local, state, and federal regulations.[1]

Section 5: Emergency Procedures: A Validating System for Safety

The effectiveness of a safety program is truly tested during an emergency. The following protocols are designed to be a self-validating system for responding to incidents involving this compound.

5.1 First-Aid Measures

-

Eye Contact (H318/H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

-

Inhalation (H335): Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Ingestion (H302): Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.2 Spill Response Protocol

The following workflow outlines the necessary steps for responding to a spill of this compound.

Caption: Workflow for responding to a chemical spill.

5.3 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[1]

-

Hazards from Combustion: Burning may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Toxicological Information

References

-

LookChem. (n.d.). ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]

- Indagoo Research Chemicals. (2025, December 9).

- Fisher Scientific. (2012, March 14).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Reactivity of Methyl 3-bromo-3-methylbutanoate

An In-depth Technical Guide to the

Executive Summary

Methyl 3-bromo-3-methylbutanoate is a versatile tertiary α-bromo ester whose reactivity is dominated by its unique structural features: a sterically hindered carbon center bearing the bromine atom and an adjacent ester functionality. This guide provides a comprehensive analysis of its chemical behavior, moving beyond simple reaction schemes to explore the underlying mechanistic principles that govern its transformations. We will dissect its propensity for unimolecular substitution and elimination pathways, its pivotal role in the classic Reformatsky reaction for carbon-carbon bond formation, and its modern application as a highly effective initiator in Atom Transfer Radical Polymerization (ATRP). This document is intended for researchers and drug development professionals seeking to leverage the synthetic potential of this valuable chemical intermediate.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.

Physical and Chemical Data

The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| CAS Number | 1309885-34-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity | [2] |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

GHS Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.[4]

-

Hazardous Decomposition: Upon combustion, it may produce carbon oxides and hydrogen bromide gas.[3]

Synthesis of this compound

The most common laboratory synthesis involves the bromination of the corresponding carboxylic acid or its ester. A representative method is the Hell-Volhard-Zelinsky reaction on 3-methylbutanoic acid followed by esterification, or direct bromination of methyl 3-methylbutanoate. For the purpose of this guide, we will outline a protocol analogous to the synthesis of similar α-bromo esters.

Synthetic Workflow Diagram

Caption: The SN1 mechanism for this compound.

Elimination (E1 Mechanism)

When heated, especially in the presence of a non-nucleophilic base or a polar protic solvent, elimination competes with substitution, often proceeding via an E1 mechanism. This pathway shares the same rate-determining step as the SN1 reaction: the formation of the tertiary carbocation. In a subsequent fast step, a base (which can be the solvent) removes a proton from an adjacent carbon, forming a double bond.

-

Causality & Regioselectivity: According to Zaitsev's rule, the major product will be the more substituted (and thus more stable) alkene. For this compound, elimination can yield two possible alkene products. The thermodynamically favored product is methyl 3-methylbut-2-enoate.

Caption: Mechanism of the Reformatsky Reaction.

Atom Transfer Radical Polymerization (ATRP) Initiator

In modern polymer chemistry, this compound serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP). A[5]TRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

[6]* Causality: The C-Br bond in the molecule can be reversibly and homolytically cleaved by a transition metal catalyst (typically a copper(I) complex). T[7]his process generates a radical that initiates polymerization and a copper(II) species that deactivates the growing polymer chain by transferring a halogen atom back. This rapid activation/deactivation equilibrium keeps the concentration of active radicals low, suppressing termination reactions and enabling controlled polymer growth.

[6]### 5.0 Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol: Reformatsky Reaction with Acetone

This protocol describes the formation of a β-hydroxy ester using this compound and acetone.

-

Zinc Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq). Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor dissipates. This activates the zinc surface. Allow to cool.

-

Reagent Addition: Add anhydrous THF as the solvent. In a separate flask, prepare a solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous THF.

-

Initiation & Reaction: Add a small portion (approx. 10%) of the substrate solution to the zinc suspension and warm gently to initiate the reaction (indicated by slight bubbling or an exothermic event). Once initiated, add the remaining solution dropwise via an addition funnel, maintaining a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux for 1-2 hours until TLC analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol: SN1 Solvolysis in Ethanol

This protocol demonstrates the nucleophilic substitution of the bromide with an ethoxy group.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (serving as both solvent and nucleophile).

-

Heating: Gently reflux the mixture for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator.

-

Workup: Dissolve the residue in diethyl ether and wash with water and then with a saturated sodium bicarbonate solution to remove any HBr formed.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting methyl 3-ethoxy-3-methylbutanoate can be purified by vacuum distillation.

Conclusion

This compound is a powerful and versatile reagent whose reactivity is a direct consequence of its tertiary halide structure. Its preference for unimolecular pathways makes it a predictable substrate for SN1 and E1 reactions. Furthermore, its utility in robust C-C bond-forming reactions like the Reformatsky reaction and in cutting-edge polymer synthesis via ATRP secures its place as a valuable tool for synthetic chemists in both academic and industrial research. A firm grasp of its underlying mechanistic principles is essential for exploiting its full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

ResearchGate. (2023). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth.... Study Prep. Retrieved from [Link]

-

RSC Publishing. (n.d.). Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution. RSC Advances. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

SlidePlayer. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

-

ResearchGate. (2016). Bromo-nitro substitution on a tertiary α carbon - A previously uncharacterized facet of the Kornblum substitution. Retrieved from [Link]

-

ScienceDirect. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

Filo. (2023). Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with. Retrieved from [Link]

-

Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

-

Chemical Research and Technology. (2023). Exploring Atom Transfer Radical Polymerization of But-3-en-1-yl methacrylate. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth.... Study Prep. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]

-

ETH Zurich Research Collection. (2023). Atom transfer radical polymerization. Retrieved from [Link]

Sources

- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

Spectroscopic Data for Methyl 3-bromo-3-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of methyl 3-bromo-3-methylbutanoate, with the chemical formula C₆H₁₁BrO₂, dictates its spectroscopic features.[1] The molecule contains a quaternary carbon bonded to a bromine atom and two methyl groups, a methylene group, and a methyl ester functionality. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit three distinct signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.8 - 2.0 | Singlet | 6H | -C(Br)(CH₃)₂ | The two methyl groups attached to the bromine-bearing carbon are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The electronegative bromine atom deshields these protons, shifting them downfield compared to a typical tertiary butyl group. |

| ~ 3.2 - 3.4 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to an electron-withdrawing carbonyl group and a quaternary carbon, leading to a downfield shift. With no adjacent protons, the signal is a singlet. |

| ~ 3.7 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and appear as a characteristic singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show five distinct signals corresponding to the five unique carbon environments.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 30 - 35 | Primary (CH₃) | -C(Br)(CH₃)₂ | The two equivalent methyl carbons attached to the quaternary carbon. |

| ~ 50 - 55 | Secondary (CH₂) | -CH₂- | The methylene carbon adjacent to the carbonyl group. |

| ~ 52 | Primary (CH₃) | -OCH₃ | The methyl ester carbon. |

| ~ 60 - 65 | Quaternary (C) | -C(Br)(CH₃)₂ | The quaternary carbon atom bonded to the bromine atom. This carbon is significantly deshielded by the electronegative bromine. |

| ~ 170 - 172 | Quaternary (C=O) | C=O | The carbonyl carbon of the ester group, appearing in the characteristic downfield region for esters. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.

-

Instrumentation: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR, with the CDCl₃ solvent peak at approximately 77.16 ppm used for referencing if TMS is not observed clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as C-H and C-Br stretching and bending vibrations.

Predicted IR Absorption Bands: